

A Technical Guide to the Crystal Structure Analysis of Aminopyrazole Compounds

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Compound of Interest

Compound Name: *Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate*

Cat. No.: *B190213*

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazole scaffolds are pivotal structural motifs in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways in oncology and inflammatory diseases. A thorough understanding of their three-dimensional structure at the atomic level is fundamental to elucidating structure-activity relationships (SAR) and advancing rational drug design. This technical guide provides a comprehensive overview of the crystal structure analysis of aminopyrazole compounds. It details the experimental protocols for single-crystal X-ray diffraction, presents a comparative analysis of crystallographic data for representative compounds, and explores the critical role of this analysis in the context of structure-based drug design. Particular focus is given to the intermolecular interactions that govern crystal packing and the specific binding modes of aminopyrazole derivatives in complex with protein targets such as Fibroblast Growth Factor Receptors (FGFR) and Janus kinases (JAKs).

Introduction

The pyrazole ring system is a versatile heterocyclic scaffold widely employed in the development of therapeutic agents.^[1] The addition of an amino group to this nucleus gives rise to aminopyrazoles, a class of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2]} Many aminopyrazole-based drugs function as kinase inhibitors, and their efficacy is intimately linked to their specific

three-dimensional conformation and ability to interact with the ATP-binding pocket of target enzymes.[3][4][5]

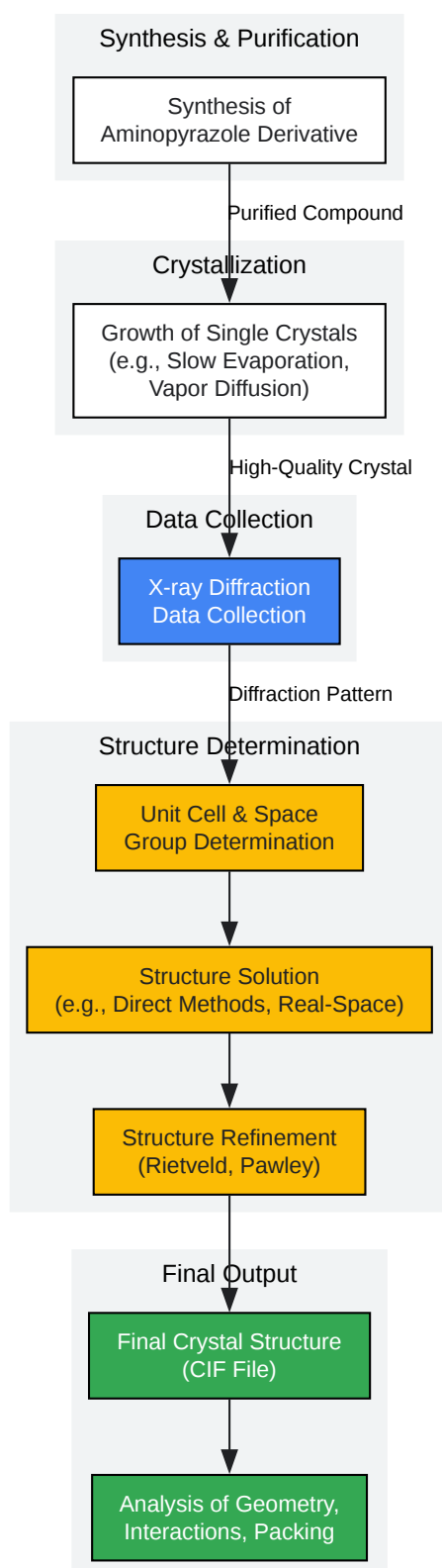
Crystal structure analysis, primarily through single-crystal X-ray diffraction, is the definitive method for determining the precise atomic arrangement of these compounds in the solid state. [6][7] This information is invaluable for:

- Confirming molecular structure and stereochemistry.
- Understanding intermolecular interactions that influence solubility and crystal packing.
- Providing empirical data for computational modeling and structure-based drug design (SBDD).[3]
- Elucidating binding modes when co-crystallized with target proteins, which is crucial for optimizing inhibitor potency and selectivity.[2]

This guide will walk through the core methodologies of crystal structure determination and showcase its application to aminopyrazole compounds, bridging the gap between synthesis and biological function.

Experimental Protocols: From Compound to Crystal Structure

The determination of a molecular crystal structure from a polycrystalline (powder) or single-crystal sample is a multi-step process. While single-crystal X-ray diffraction is the gold standard for its precision, advancements in hardware and software have also made structure determination from powder diffraction data a powerful tool, especially when suitable single crystals cannot be obtained.[8][9] The generalized workflow is applicable to many organic compounds, including aminopyrazoles.



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Caption: Generalized workflow for crystal structure determination.

2.1. Crystallization The primary prerequisite for single-crystal X-ray analysis is the growth of a high-quality crystal, typically 0.1-0.5 mm in size, free of significant defects. For aminopyrazole compounds, this is generally achieved through standard organic chemistry techniques:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) is allowed to evaporate slowly at room temperature.^[10]
- **Vapor Diffusion:** A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- **Solvent Layering:** A layer of a less dense anti-solvent is carefully added on top of a concentrated solution of the compound, with crystallization occurring at the interface.

2.2. X-ray Data Collection A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal motion of the atoms and protect it from radiation damage. The instrument rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray beams.

2.3. Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell dimensions and space group.^[9] The initial atomic positions are then determined using computational methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.^[11] The quality of the final structure is assessed by metrics such as the R-factor ($R_{\text{gt}}(F)$), which should ideally be below 0.05 for a well-resolved structure.^[10]

Crystallographic Data of Aminopyrazole Compounds

The structural diversity of aminopyrazole derivatives leads to a variety of crystal packing arrangements. The following table summarizes crystallographic data for several representative compounds, illustrating common crystal systems and space groups.

Compound Name	Molecular Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å ³)	Z	Ref.
3-amino- -N'-hydroxy- 1H-pyrazole-4-carboximidamide	C ₄ H ₇ N ₅ O	Monoclinic	P2 ₁	4.855 (3)	9.026 (5)	7.092 (4)	103.2 67(7)	302.5 (3)	2	[10]
5-amino- -1-(4-methoxyphenyl)pyrazole-4-carboxylic acid	C ₁₁ H ₁₁ N ₃ O ₃	Triclinic	P-1	7.042 9(3)	8.356 4(3)	10.02 70(4)	82.55 9(1)	563.3 9(4)	2	[12]
bis(3-amino pyrazole-κN ¹)bis(3-amino pyrazole-	[Cu(N ₃) ₂ (C ₃ H ₅ N ₃) ₄]	Monoclinic	P2 ₁ /n	8.357 (2)	11.04 2(3)	10.51 8(3)	92.54 (3)	968.3 (4)	2	[13]

κN^2)bi
s(nitr
ato-
 κO)co
pper(l
l)

Note: For the triclinic system of the second entry, $\alpha = 74.453(1)^\circ$ and $\gamma = 83.076(1)^\circ$.[\[12\]](#)

Analysis of Intermolecular Interactions

The crystal packing of aminopyrazoles is predominantly directed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.[\[12\]](#)[\[13\]](#)

- **Hydrogen Bonding:** The amino group ($-NH_2$) and the pyrazole ring nitrogens are excellent hydrogen bond donors and acceptors. This leads to the formation of robust motifs like $N-H\cdots N$ and $N-H\cdots O$ bonds, which often form chains or dimeric structures that stabilize the crystal lattice.[\[12\]](#)[\[13\]](#) In the structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, for instance, $O-H\cdots O$ interactions form carboxylic acid inversion dimers.[\[12\]](#)
- **π - π Stacking:** The aromatic pyrazole and any appended phenyl rings can engage in π - π stacking interactions. These are typically weaker than hydrogen bonds but contribute significantly to the overall packing efficiency.[\[12\]](#)
- **Other Contacts:** Weaker $C-H\cdots N$, $C-H\cdots O$, and van der Waals forces (quantified as $H\cdots H$ and $C\cdots H$ contacts) also play a role in defining the crystal architecture.[\[12\]](#)[\[13\]](#) For one aminopyrazole derivative, $H\cdots H$ interactions accounted for 41.5% of the intermolecular contacts, highlighting their importance in the overall crystal packing.[\[12\]](#)

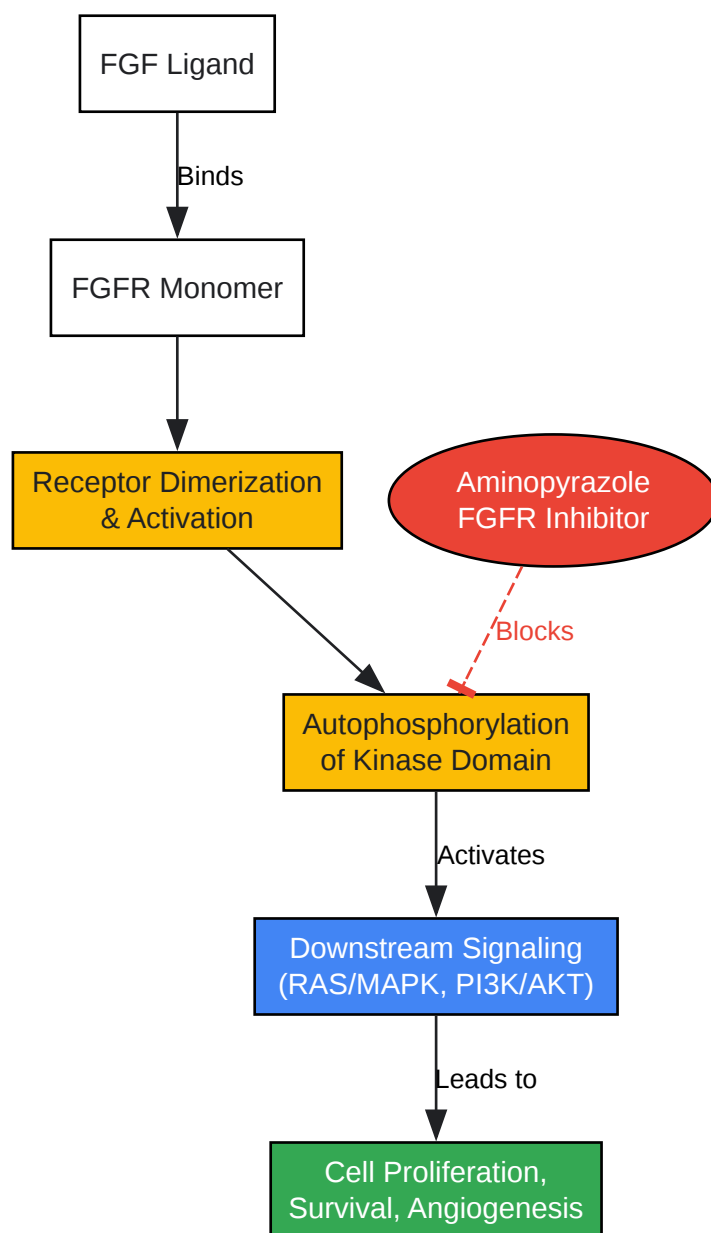
Application in Drug Development and Signaling Pathways

Crystal structure analysis is indispensable in modern drug discovery, particularly for kinase inhibitors, where aminopyrazoles are a prominent scaffold.[\[4\]](#)[\[14\]](#) By obtaining the crystal structure of an inhibitor bound to its target kinase, researchers can visualize the precise binding

mode, identify key interactions, and rationally design modifications to improve potency, selectivity, and pharmacokinetic properties.[3]

Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) pathway is often dysregulated in various cancers. Aminopyrazole derivatives have been developed as potent FGFR inhibitors.[3] X-ray crystallography of these inhibitors in complex with FGFR reveals how the aminopyrazole core acts as a "hinge-binder," forming hydrogen bonds with the kinase hinge region, while other parts of the molecule can be modified to target specific pockets or even form covalent bonds with nearby cysteine residues to achieve irreversible inhibition.[3]



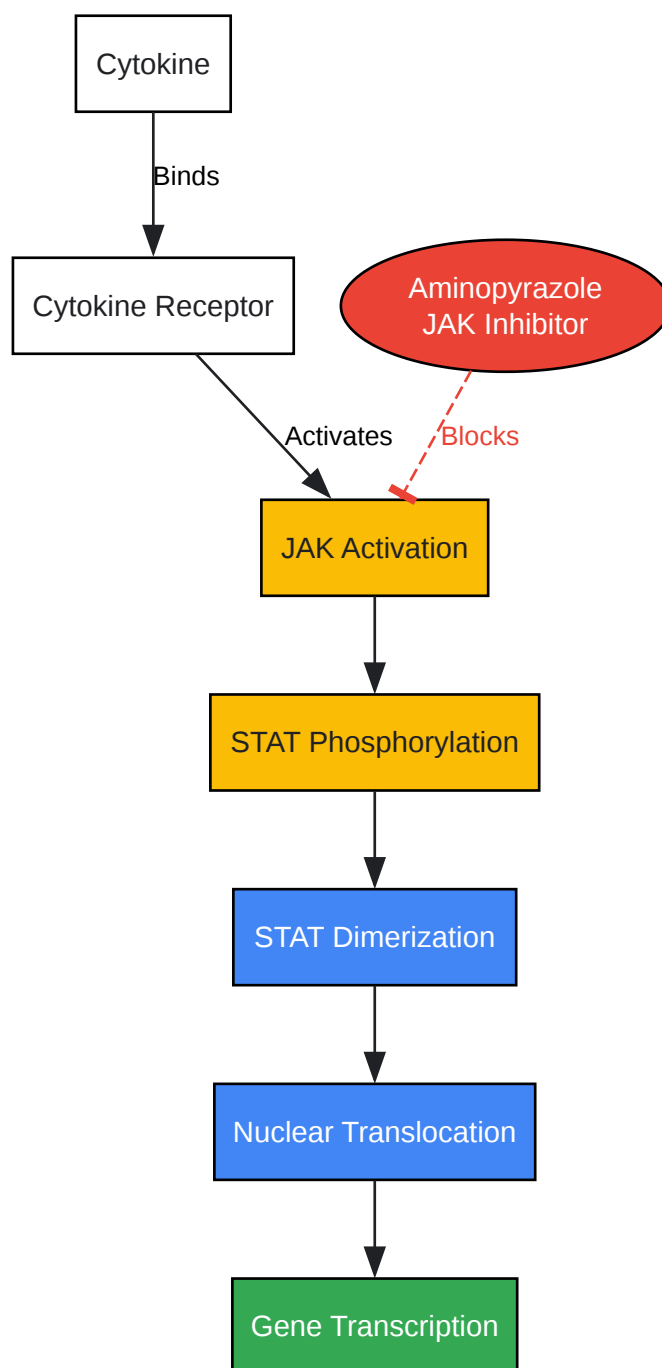
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Caption: Inhibition of the FGFR signaling pathway by aminopyrazoles.

Targeting the JAK/STAT Signaling Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical target in cancer and inflammatory diseases. Abnormal activation of this pathway is linked to various malignancies.[4] Aminopyrazole derivatives have been designed as potent inhibitors of JAK family kinases. Structural analysis of these inhibitors would confirm their

binding mode in the ATP-binding site, guiding the optimization of substituents on the pyrazole ring to achieve selectivity among the different JAK isoforms.[4]



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Caption: Inhibition of the JAK/STAT signaling pathway.

Conclusion

The crystal structure analysis of aminopyrazole compounds provides fundamental insights that are critical for both materials science and medicinal chemistry. By elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular forces, this technique confirms chemical synthesis and provides a roadmap for understanding and predicting the solid-state properties of these materials. In the realm of drug development, crystallographic data is the cornerstone of structure-based design, enabling the creation of highly potent and selective inhibitors targeting critical disease pathways. As synthetic methodologies continue to produce novel aminopyrazole derivatives, crystal structure analysis will remain an essential tool for unlocking their full therapeutic potential.

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